3-(1H-indol-2-yl)propanoic acid chemical structure and properties
3-(1H-indol-2-yl)propanoic acid chemical structure and properties
An In-Depth Technical Guide to Indolepropanoic Acids: A Comparative Analysis of 3-(1H-indol-2-yl)propanoic Acid and its Bioactive Isomer
Introduction
The indolepropanoic acid scaffold is a significant heterocyclic motif in biochemistry and medicinal chemistry. As a derivative of the essential amino acid tryptophan, it is central to various physiological processes. While there are multiple positional isomers of this molecule, their chemical properties and biological significance vary dramatically based on the substitution pattern of the propanoic acid chain on the indole ring.
This guide provides a detailed technical examination of 3-(1H-indol-2-yl)propanoic acid . Due to the relative scarcity of research on this specific isomer, we will conduct a comparative analysis with its extensively studied and biologically prominent counterpart, 3-(1H-indol-3-yl)propanoic acid (commonly known as Indole-3-propionic acid or IPA). This comparative approach is designed for researchers, scientists, and drug development professionals to highlight the critical structural nuances that dictate physicochemical properties, synthetic accessibility, and biological function, thereby providing a comprehensive understanding of the indolepropanoic acid landscape.
The Indolepropanoic Acid Isomers: A Structural Overview
The fundamental difference between the two isomers lies in the attachment point of the propanoic acid side chain to the indole core.
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3-(1H-indol-2-yl)propanoic acid: The propanoic acid group is connected at the C2 position of the indole ring. This position is adjacent to the nitrogen atom and is generally less nucleophilic than the C3 position.
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3-(1H-indol-3-yl)propanoic acid: The propanoic acid group is attached at the C3 position. This is the most common and biologically relevant isomer, produced endogenously by gut microbiota from tryptophan.[1]
This seemingly minor positional shift has profound implications for the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, which in turn govern its reactivity and biological interactions.
Caption: Chemical structures of the C2 and C3 isomers of indolepropanoic acid.
Physicochemical Properties: A Comparative Data Analysis
The structural differences are directly reflected in the physicochemical properties of the isomers. These properties are crucial for predicting solubility, membrane permeability, and suitability for various experimental and formulation conditions.
| Property | 3-(1H-indol-2-yl)propanoic acid | 3-(1H-indol-3-yl)propanoic acid | Reference(s) |
| CAS Number | 29539-06-6 | 830-96-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | 189.21 g/mol | [1][2] |
| Appearance | Solid (predicted) | White to light brown solid/crystals | [3][4] |
| Melting Point | Not well-documented | 134-135 °C | [1][2][5] |
| pKa (acidic) | Predicted: ~4.8 | ~4.77 - 4.8 | [1][3] |
| LogP | Not well-documented | 1.75 - 2.15 | [1][2] |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like ethanol, acetone. | Slightly soluble in cold water, soluble in hot water, ethanol, ether, acetone. | [3][5][6] |
Synthesis of 3-(1H-indol-2-yl)propanoic Acid
The synthesis of 3-(1H-indol-2-yl)propanoic acid is less straightforward than its C3 counterpart. Direct electrophilic substitution on the indole ring (a common strategy for C3 functionalization) is not feasible for the C2 position. Instead, synthesis typically requires building the indole ring from a pre-functionalized precursor. A common and effective method is the Fischer Indole Synthesis .
Expertise & Causality in Experimental Design:
The choice of the Fischer indole synthesis is strategic. This reaction constructs the indole ring itself, allowing for precise placement of the desired substituent at the C2 position by starting with an appropriately chosen ketone. The workflow below begins with γ-ketocaproic acid (5-oxohexanoic acid), which already contains the requisite three-carbon chain that will become the propanoic acid moiety. Its reaction with phenylhydrazine forms the key phenylhydrazone intermediate. The subsequent acid-catalyzed cyclization (the core of the Fischer synthesis) proceeds with the elimination of ammonia to yield the target indole-2-propanoic acid. The use of a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid is critical for promoting the necessary[7][7]-sigmatropic rearrangement and subsequent cyclization.
Protocol: Synthesis via Fischer Indole Reaction
Step 1: Formation of the Phenylhydrazone Intermediate
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Dissolve 1.0 equivalent of 5-oxohexanoic acid in a suitable solvent such as ethanol.
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Add 1.0 equivalent of phenylhydrazine to the solution.
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Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.
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Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
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The resulting phenylhydrazone may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.
Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)
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Add the crude phenylhydrazone from Step 1 to a flask containing a strong acid catalyst. A common choice is Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA).
-
Heat the reaction mixture to 80-100 °C. The causality here is that thermal energy is required to overcome the activation barrier for the[7][7]-sigmatropic rearrangement.
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Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice/water to quench the reaction and precipitate the crude product.
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Filter the solid product, wash thoroughly with water to remove residual acid, and dry.
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Purify the crude 3-(1H-indol-2-yl)propanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Experimental workflow for the synthesis of 3-(1H-indol-2-yl)propanoic acid.
Biological Activity and Applications: The Prominence of the 3-Isomer
The biological relevance of 3-(1H-indol-2-yl)propanoic acid is not well-established in scientific literature. In stark contrast, its C3 isomer, Indole-3-propionic acid (IPA) , is a well-characterized and highly significant metabolite with pleiotropic effects.
Indole-3-propionic Acid (IPA): A Key Gut Microbiome Metabolite
IPA is produced exclusively by gut bacteria, most notably by species like Clostridium sporogenes, through the metabolism of dietary tryptophan.[1] It is recognized as a potent antioxidant and a signaling molecule that mediates the gut-host axis.
Key Biological Roles of IPA:
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Potent Antioxidant: IPA is a powerful scavenger of hydroxyl radicals.[1] Its mechanism is advantageous as it scavenges radicals without generating pro-oxidant intermediates, a common issue with other antioxidants.[1]
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Neuroprotection: By mitigating oxidative stress, IPA has been shown to protect neurons from ischemic injury.[3]
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Anti-inflammatory Effects: IPA can act as a ligand for the Pregnane X Receptor (PXR), an important nuclear receptor.[8] Activation of PXR in intestinal cells and hepatocytes helps maintain gut barrier integrity and reduces inflammation.[8][9] This mechanism is crucial for mitigating diseases like non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel disease.[10]
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Metabolic Regulation: Studies have linked circulating IPA levels to improved insulin sensitivity and better glucose metabolism.[10] It is considered a promising therapeutic agent for metabolic syndrome.[10]
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Bone Metabolism: Recent research indicates IPA promotes the differentiation of osteoblasts (bone-forming cells) and inhibits the activity of osteoclasts (bone-resorbing cells), suggesting a beneficial role in maintaining bone density.[8]
Caption: Signaling pathway of IPA as a gut-derived anti-inflammatory agent.
Applications in Drug Discovery
While the parent 3-(1H-indol-2-yl)propanoic acid is not a prominent therapeutic agent, the indole core structure is a classic "privileged scaffold" in medicinal chemistry. Researchers have synthesized and evaluated various derivatives of indolepropanoic acids as inhibitors for specific enzyme targets.
For example, derivatives of 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been developed as potent and orally efficacious inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory conditions like asthma.[11][12][13] Similarly, other complex indole derivatives have been designed as antagonists for cysteinyl leukotriene receptors, which are also involved in asthma and allergic rhinitis.[14] These studies underscore the utility of the indolepropanoic acid framework as a starting point for developing novel therapeutics, suggesting that derivatives of the C2 isomer could also yield bioactive compounds if explored systematically.
Conclusion
This technical guide illuminates the critical importance of isomeric structure in the indolepropanoic acid family. 3-(1H-indol-2-yl)propanoic acid , while structurally simple, is synthetically more challenging to access and remains largely unexplored from a biological standpoint. In contrast, 3-(1H-indol-3-yl)propanoic acid stands out as a crucial metabolite, antioxidant, and signaling molecule that plays a significant role in human health, mediating the complex interplay between the gut microbiome and host physiology.
For researchers in drug development, this comparative analysis provides a clear rationale for the historical focus on the C3 isomer while also highlighting the underexplored chemical space of the C2 isomer. The synthetic protocols and physicochemical data presented herein offer a foundational resource for scientists aiming to either work with the known biological properties of IPA or to venture into the synthesis and evaluation of novel C2-substituted indolepropanoic acid derivatives for therapeutic applications.
References
-
ChemBK. 3-(1H-INDOL-3-YL)PROPANOIC ACID. Available from: [Link]
-
Katariya, D. et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]
-
Stenutz, R. 3-(1H-indol-3-yl)propanoic acid. NIST. Available from: [Link]
- Mostafavi, H. et al. (2017). Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives.
-
PubChem. 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Indole-3-propionic acid (HMDB0002302). Available from: [Link]
-
PubChem. 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
Lee, Y. R. et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8006-8024. Available from: [Link]
-
Solubility of Things. Indole-3-propionic acid. Available from: [Link]
-
Lee, Y. R. et al. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. ACS Publications. Available from: [Link]
-
Chen, Y. F. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 926-930. Available from: [Link]
- Lee, Y. R. et al. (2014). Design, Synthesis, and Biological Evaluation of 3‐(1-Aryl‐1H‐indol-5- yl)propanoic Acid. American Chemical Society.
-
BioKB. Relationship - 3-(1H-indol-3-yl)propanoic acid - inhibits - inflammatory response. Available from: [Link]
-
NIST. 1H-Indole-3-propanoic acid. NIST WebBook. Available from: [Link]
-
Wu, X. et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(2), 406-421. Available from: [Link]
-
ChEBI. 3-(1H-indol-3-yl)propanoic acid. Available from: [Link]
-
Zhou, X. et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9, 882221. Available from: [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 2. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3-吲哚丙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-(1H-indol-3-yl)propanoic acid [stenutz.eu]
- 8. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Relationship - 3-(1H-indol-3-yl)propanoic acid - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 10. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
